molecular formula C9H8F3NO2 B182028 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide CAS No. 332-34-3

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Cat. No.: B182028
CAS No.: 332-34-3
M. Wt: 219.16 g/mol
InChI Key: OUTSPSLYNAJENA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.165 g/mol . This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to an acetamide backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide typically involves the reaction of trifluoroacetic anhydride with p-methoxybenzylamine . The reaction proceeds through amidation, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H8F3NO2
  • Molecular Weight : 219.16 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)acetamide
  • CAS Registry Number : 332-34-3

The compound features a trifluoromethyl group that enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Chemistry

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide serves as a crucial building block in the synthesis of more complex organic molecules. Its stability and reactivity allow for the development of fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly useful in modifying the properties of organic compounds for enhanced biological activity or chemical stability.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it useful in biochemical assays aimed at understanding metabolic pathways and enzyme mechanisms. The unique structure allows researchers to explore the effects of fluorine on biological systems, which can lead to insights into drug design and development.

Medicine

The pharmacological potential of this compound is under investigation for various therapeutic applications. Studies have suggested that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Its interactions with specific enzymes or receptors make it a candidate for drug discovery efforts targeting diseases where modulation of these pathways is beneficial .

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies on its interaction with cytochrome P450 enzymes have shown that the compound can modulate their activity, suggesting potential applications in pharmacokinetics and drug metabolism .

Case Study 2: Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation. Further research is ongoing to elucidate the exact molecular targets involved .

Comparative Analysis with Related Compounds

Compound NameKey Functional GroupUnique Features
2,2,2-Trifluoro-N-(4-aminophenyl)acetamideAmino groupIncreased potential for biological activity
This compoundMethoxy groupDifferent electron-donating properties
2,2,2-Trifluoro-N-(4-chlorophenyl)acetamideChloro groupVarying reactivity due to halogen presence

The presence of both trifluoromethyl and methoxy groups in this compound provides distinct chemical properties that enhance its utility in various applications compared to its analogs .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide can be compared with similar compounds such as:

Biological Activity

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H8F3NO2C_9H_8F_3NO_2 and a molecular weight of 219.16 g/mol. This compound belongs to the acetamide class and features a trifluoromethyl group and a methoxyphenyl substituent, which enhance its lipophilicity and metabolic stability. As such, it has garnered interest in medicinal chemistry and agrochemical applications due to its potential biological activities.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Methoxyphenyl Group : May influence binding affinities to biological targets.

Biological Activity Overview

Research indicates that this compound could serve as a lead compound in drug discovery processes due to its interactions with various biological targets. Preliminary studies suggest potential interactions with receptors involved in key physiological pathways.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Interacting with specific enzymes to modulate their activity.
  • Receptor Binding : Potentially binding to receptors such as adenosine receptors, which are crucial in numerous signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamideC9H7F4NO2C_9H_7F_4NO_2Contains additional fluorine atom
4-MethoxyacetanilideC9H11NO2C_9H_{11}NO_2Lacks trifluoromethyl group; simpler structure
N-(4-Methoxyphenyl)acetamideC9H11NO2C_9H_{11}NO_2No fluorine substituents; less lipophilic

This table illustrates how the trifluoromethyl group enhances the compound's properties compared to its analogs.

Applications in Research

The applications of this compound extend across various fields:

  • Medicinal Chemistry : Investigated for potential therapeutic properties including antimicrobial and anticancer activities.
  • Biochemical Research : Utilized in studies examining enzyme inhibition and protein-ligand interactions.
  • Synthetic Organic Chemistry : Serves as a building block for more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide?

  • Methodological Answer : The compound is synthesized via acylation of 4-methoxyaniline with trifluoroacetic anhydride under anhydrous conditions. Key steps include:

  • Reaction in dichloromethane with triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Purification via recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Monitoring reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the trifluoromethyl group (δ ~115-120 ppm in ¹³C NMR) and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate the acetamide and trifluoromethyl groups .
  • Mass Spectrometry (MS) : ESI-MS (positive mode) shows [M+H]⁺ at m/z 262.05 .

Q. How can researchers assess the compound's stability under varying conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Perform pH-dependent stability tests (e.g., in 0.1M HCl/NaOH at 37°C). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >200°C for trifluoroacetamides) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (human/rat) to measure metabolic half-life. The CF₃ group reduces oxidative metabolism due to its electron-withdrawing effects, enhancing stability .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify bond dissociation energies, correlating with resistance to enzymatic cleavage .

Q. What strategies resolve discrepancies in NMR data due to solvent or impurity effects?

  • Methodological Answer :

  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts (e.g., methoxy group proton coupling variations) .
  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted 4-methoxyaniline) and optimize purification protocols .

Q. How to design experiments elucidating structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace CF₃ with CH₃ or Cl) and compare bioactivity .
  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase II (CA-II) using fluorogenic substrates. IC₅₀ values can highlight potency differences .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTSPSLYNAJENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186844
Record name Acetanilide, 4'-methoxy-2,2,2-trifluoro-
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Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-34-3
Record name 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
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Record name Acetanilide, 4'-methoxy-2,2,2-trifluoro-
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Record name 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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